N-(4-chlorophenyl)-N'-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea
Overview
Description
N-(4-chlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group and a pyrazole moiety linked through a urea bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea typically involves the following steps:
Formation of the Pyrazole Intermediate: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate β-diketone, such as 1-ethyl-5-methyl-1H-pyrazole-4-carbaldehyde.
Urea Formation: The pyrazole intermediate is then reacted with 4-chloroaniline in the presence of a coupling agent like carbonyldiimidazole (CDI) or triphosgene to form the urea linkage.
Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group (if present) on the chlorophenyl ring, converting it to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Oxidized pyrazole derivatives.
Reduction: Amino derivatives of the chlorophenyl group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-(4-chlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or anticancer agent due to its ability to interact with specific biological targets.
Agricultural Chemistry: The compound is studied for its herbicidal and pesticidal properties, offering potential as a crop protection agent.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea involves its interaction with molecular targets such as enzymes or receptors. The chlorophenyl group and pyrazole moiety can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
N-(4-chlorophenyl)-N’-methylurea: Lacks the pyrazole moiety, making it less versatile in terms of biological activity.
N-(4-bromophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and biological properties.
N-(4-chlorophenyl)-N’-[(1-ethyl-1H-pyrazol-4-yl)methyl]urea: Lacks the methyl group on the pyrazole ring, potentially affecting its binding affinity and specificity.
Uniqueness: N-(4-chlorophenyl)-N’-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]urea stands out due to the presence of both the chlorophenyl and the substituted pyrazole moieties, which confer unique chemical and biological properties
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[(1-ethyl-5-methylpyrazol-4-yl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-3-19-10(2)11(9-17-19)8-16-14(20)18-13-6-4-12(15)5-7-13/h4-7,9H,3,8H2,1-2H3,(H2,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYKINNPSPGGLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CNC(=O)NC2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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